1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Description
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, commonly known as DFSP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activity : A study on the synthesis of similar compounds to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol revealed their antimicrobial properties. Compounds with sulfonamide groups showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Catalytic Cyclization : Research on triflic acid, a catalyst used in cyclisation processes, demonstrated the formation of pyrrolidines from homoallylic sulfonamides, highlighting the versatility of sulfonamides in synthesizing complex polycyclic systems (Haskins & Knight, 2002).
Crystal and Molecular Structure : The crystal and molecular structure of similar compounds featuring sulfonyl-piperidin-4-yl groups was characterized, showcasing the typical chair conformation of the piperidine ring and insights into the geometry around the sulfur atom (Girish et al., 2008).
Medicinal Chemistry Applications
- Antibacterial Agents Synthesis : Studies on derivatives of 1,8-naphthyridine carboxylic acids, which share structural similarities with 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, indicated their potential as antibacterial agents. The research focused on their synthesis and reactions for potential medical applications (Miyamoto et al., 1987).
Organic Chemistry and Synthesis
Novel Synthesis Methods : A novel method was proposed for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol. This study offers insights into the production of such complex molecules (Smaliy et al., 2011).
Structure-Activity Relationship : The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives highlighted the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity, providing valuable information for structure-activity relationship studies (Vinaya et al., 2009).
properties
IUPAC Name |
1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQFWLQJVPJVEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol |
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